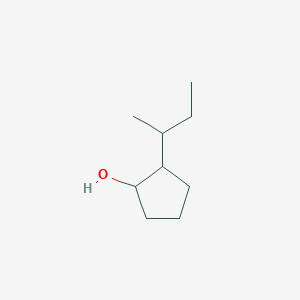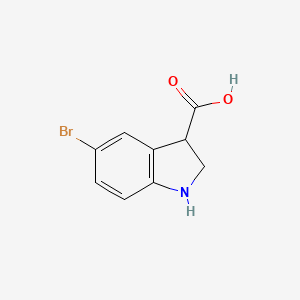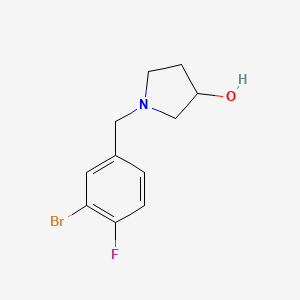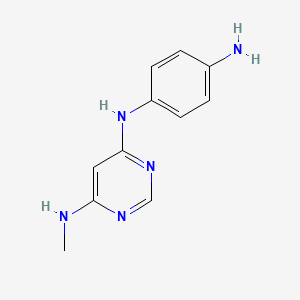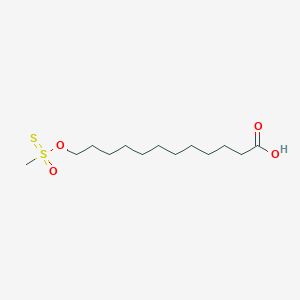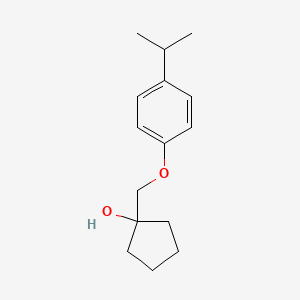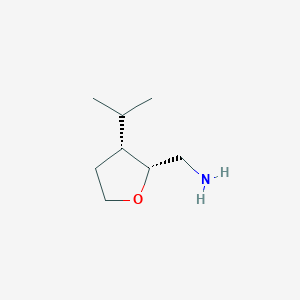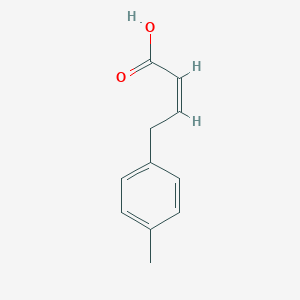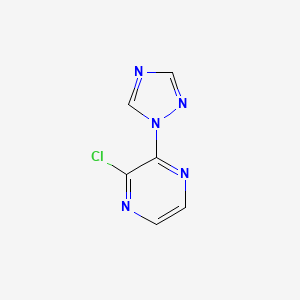
2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring is particularly significant as it is known for its biological activity and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is reacted with sodium triazolate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium triazolate, amines, thiols, alkoxides in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative .
Scientific Research Applications
2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity . The exact pathways involved would vary based on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1H-1,2,3-triazol-1-yl)pyrazine
- 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyridine
- 2-Chloro-3-(1H-1,2,4-triazol-1-yl)benzene
Uniqueness
2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is unique due to the combination of the pyrazine and triazole rings, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4ClN5 |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-3-(1,2,4-triazol-1-yl)pyrazine |
InChI |
InChI=1S/C6H4ClN5/c7-5-6(10-2-1-9-5)12-4-8-3-11-12/h1-4H |
InChI Key |
RWKUWIJQOHNVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)N2C=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


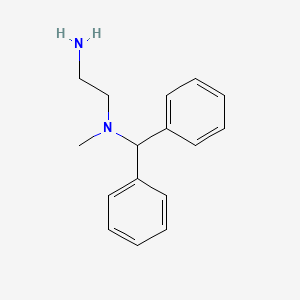
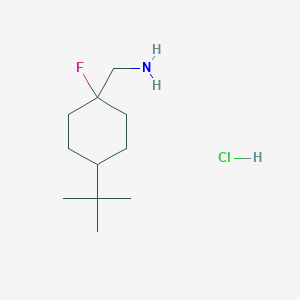


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
